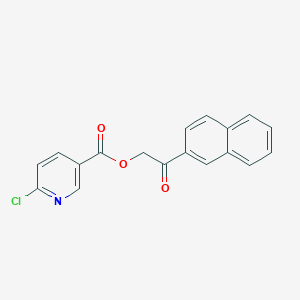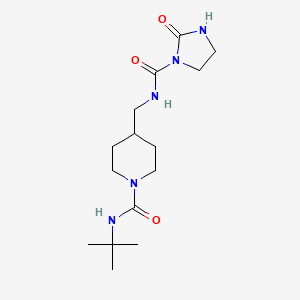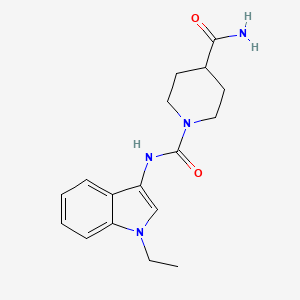![molecular formula C19H16ClN5 B2691043 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900873-44-1](/img/structure/B2691043.png)
3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H16ClN5 and its molecular weight is 349.82. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs. By inhibiting CDK2, this compound can potentially halt the proliferation of cancer cells .
Mode of Action
This compound binds to the ATP-binding site of CDK2, preventing its activation. This inhibition disrupts the phosphorylation of downstream targets necessary for cell cycle progression. As a result, cells are unable to transition from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects several biochemical pathways. Key pathways include the retinoblastoma (Rb) pathway, where the phosphorylation of the Rb protein is inhibited, preventing the release of E2F transcription factors necessary for DNA synthesis. This disruption leads to a halt in cell cycle progression and can trigger apoptotic pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its bioavailability. The compound is absorbed through the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties influence the compound’s half-life and overall efficacy .
Result of Action
The molecular and cellular effects of this compound include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound prevents the proliferation of cancer cells, leading to reduced tumor growth. Additionally, the compound’s action can sensitize cancer cells to other therapeutic agents, enhancing the overall treatment efficacy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic or basic environments can affect the compound’s solubility and absorption. Temperature variations can impact its stability, and interactions with other drugs can alter its pharmacokinetic profile. Understanding these factors is crucial for optimizing the compound’s therapeutic potential .
: Information synthesized from various sources on the mechanism of action of similar compounds.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-9-18(22-11-14-5-4-8-21-10-14)25-19(24-13)16(12-23-25)15-6-2-3-7-17(15)20/h2-10,12,22H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQCWUFBROSEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)
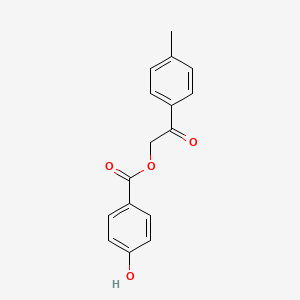
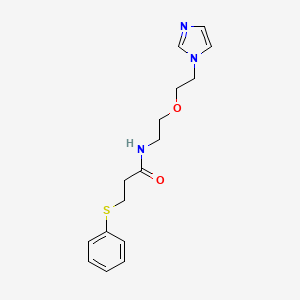
![6-FLUORO-3-(4-METHOXYBENZOYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2690971.png)
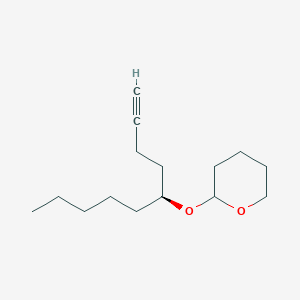
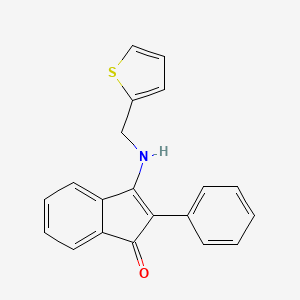
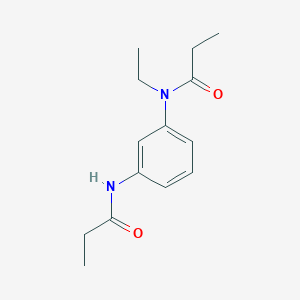
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2690977.png)
![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)
![9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2690979.png)
![[2-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2690980.png)
